4-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]morpholine;oxalic acid
Overview
Description
4-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]morpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a morpholine ring, a tert-butyl group, and a chlorophenoxy moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]morpholine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-tert-butyl-4-chlorophenol with ethylene oxide to form 2-(2-tert-butyl-4-chlorophenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethanol. Finally, this compound is reacted with morpholine to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy compounds.
Scientific Research Applications
4-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]dimethylamine
- 4-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]piperidine
Uniqueness
Compared to similar compounds, 4-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]morpholine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its morpholine ring, in particular, provides distinct properties that are not present in its analogs.
Properties
IUPAC Name |
4-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]morpholine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClNO3.C2H2O4/c1-18(2,3)16-14-15(19)4-5-17(16)23-13-12-22-11-8-20-6-9-21-10-7-20;3-1(4)2(5)6/h4-5,14H,6-13H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQGXFNHQDXVRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCOCCN2CCOCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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